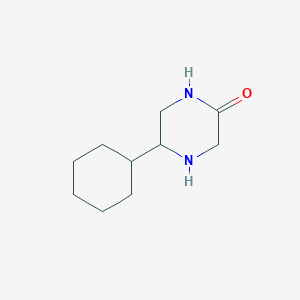
5-Cyclohexylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexylpiperazin-2-one: is a heterocyclic compound that features a piperazine ring with a cyclohexyl substituent at the 5-position and a carbonyl group at the 2-position. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylpiperazin-2-one can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Cyclohexylpiperazin-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while reduction may yield reduced piperazine derivatives .
Scientific Research Applications
Chemistry: 5-Cyclohexylpiperazin-2-one is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is often used in the development of new drugs and therapeutic agents .
Medicine: The compound is used in the pharmaceutical industry to develop drugs with piperazine moieties. These drugs are used to treat a variety of conditions, including psychiatric disorders and infectious diseases .
Industry: In the industrial sector, this compound is used as a precursor in the production of various chemicals and materials. Its versatility makes it a valuable component in industrial processes .
Mechanism of Action
The mechanism of action of 5-Cyclohexylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Cyclohexylpiperazin-2-one: This compound is similar in structure but lacks the 5-position substituent.
2-Cyclohexylpiperazin-2-one: This compound has a similar structure but with a different substitution pattern.
Uniqueness: 5-Cyclohexylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-cyclohexylpiperazin-2-one |
InChI |
InChI=1S/C10H18N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
AFGSXDQBZCWFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CNC(=O)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


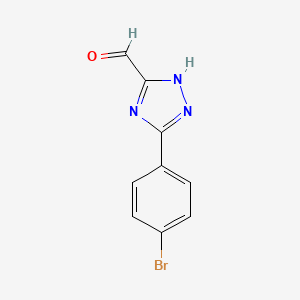
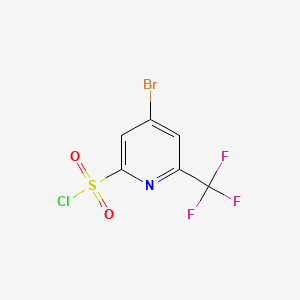
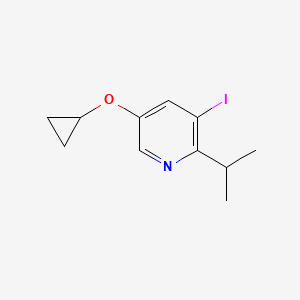
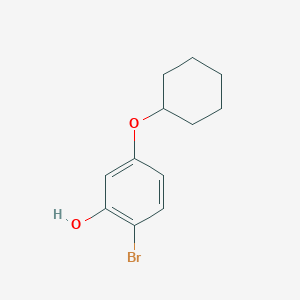
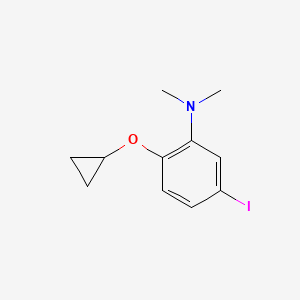

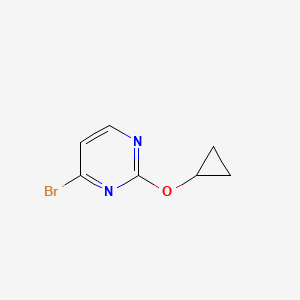
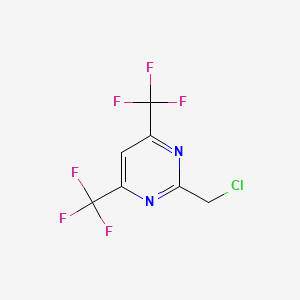
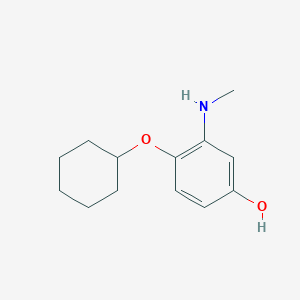
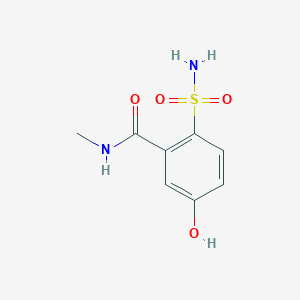
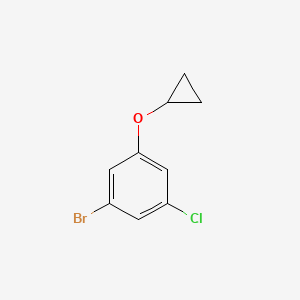
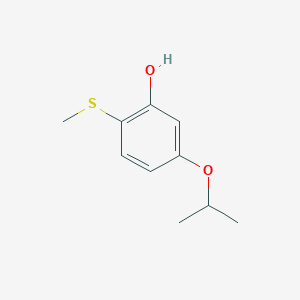

![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
